molecular formula C14H7Br2N3O4 B13136407 1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione CAS No. 54547-23-8

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione

Cat. No.: B13136407
CAS No.: 54547-23-8
M. Wt: 441.03 g/mol
InChI Key: RGPFQWPMODFNKE-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione is a polyfunctional anthraquinone derivative characterized by amino, bromo, and nitro substituents. This compound is structurally related to anthraquinone-based dyes and pharmaceuticals, where functional groups at positions 2, 3, and 5 significantly influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

54547-23-8

Molecular Formula

C14H7Br2N3O4

Molecular Weight

441.03 g/mol

IUPAC Name

1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7Br2N3O4/c15-9-10(16)12(18)8-7(11(9)17)13(20)4-2-1-3-5(19(22)23)6(4)14(8)21/h1-3H,17-18H2

InChI Key

RGPFQWPMODFNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N

Origin of Product

United States

Preparation Methods

Bromination of 1,4-Diaminoanthraquinone

  • Starting Material: 1,4-diaminoanthraquinone
  • Reagents: Bromine or brominating agents (e.g., N-bromosuccinimide)
  • Solvent: Typically polar solvents such as acetic acid or chloroform
  • Conditions: Controlled temperature (often 0–25 °C) to avoid over-bromination
  • Outcome: Introduction of bromine atoms at positions 2 and 3 adjacent to the amino groups

The bromination step is critical to ensure dibromination without affecting the amino groups or the quinone core. Careful control of bromine equivalents and reaction time is essential.

Nitration at Position 5

  • Reagents: Mixed acid nitration (nitric acid and sulfuric acid) or milder nitrating agents
  • Conditions: Low temperature (0–5 °C) to prevent oxidation or decomposition
  • Outcome: Introduction of a nitro group selectively at the 5 position due to directing effects of amino and bromo substituents

The nitration step requires careful temperature control and stoichiometry to avoid multiple nitrations or degradation of the sensitive anthraquinone structure.

Purification and Isolation

  • Techniques: Recrystallization from suitable solvents (e.g., ethanol or acetone), column chromatography for fine purification
  • Goal: Obtain analytically pure 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione with high yield and minimal impurities

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory procedures to continuous flow reactors and large-scale batch processes. Key aspects include:

  • Use of continuous bromination and nitration reactors with precise temperature and reagent feed control
  • Advanced purification methods such as preparative HPLC or crystallization under controlled conditions
  • Waste management of acidic and brominated byproducts

These adaptations ensure consistent product quality and scalability.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent Notes
Bromination Bromine or N-bromosuccinimide 0–25 Acetic acid, chloroform Controlled bromine equivalents to avoid over-bromination
Nitration Mixed acid (HNO3/H2SO4) or mild nitrating agent 0–5 Sulfuric acid or mixed acid Low temperature to ensure regioselectivity and stability
Purification Recrystallization or chromatography Ambient Ethanol, acetone Removal of impurities and isolation of pure compound

Research Findings and Optimization

  • Selectivity: The amino groups at 1,4 positions strongly activate the anthraquinone ring towards electrophilic substitution at 2,3 and 5 positions, enabling regioselective bromination and nitration.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress.
  • Yields: Typical yields for each step range from 70% to 90%, depending on reagent purity and reaction control.
  • Safety: Bromination and nitration reactions require careful handling due to corrosive reagents and potential for exothermic reactions.

Related Synthetic Routes and Alternatives

While the primary method involves bromination followed by nitration, alternative approaches may include:

  • Starting from 1,4-diamino-5-nitroanthraquinone and performing bromination afterward.
  • Using protected amino groups to prevent side reactions during bromination or nitration.
  • Employing milder nitrating agents or catalytic systems to improve selectivity and reduce hazardous waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .

Scientific Research Applications

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione involves its interaction with cellular components. The compound can bind to specific proteins and enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved are still under investigation, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key anthraquinone derivatives with 1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 2-Br, 3-Br, 5-NO₂, 1,4-NH₂ C₁₄H₇Br₂N₃O₄ ~482.03* N/A† Dye precursor (e.g., Vat Green 11)
1,4-Diamino-2,3-dichloroanthracene-9,10-dione 2-Cl, 3-Cl, 1,4-NH₂ C₁₄H₈Cl₂N₂O₂ 307.13 81-42-5 Dye (Disperse Violet 28, Solvent Violet 31/51); density 1.637 g/cm³, mp 295°C
1,4-Diamino-2,3-dihydroanthracene-9,10-dione 2,3-dihydro, 1,4-NH₂ C₁₄H₁₂N₂O₂ 240.26 81-63-0 Intermediate in leuco dye synthesis; improved solubility
1,4-Diamino-2,3-diphenoxyanthracene-9,10-dione 2-PhO, 3-PhO, 1,4-NH₂ C₂₆H₁₈N₂O₄ 422.43 6408-72-6 Solvent Violet 59; mp 195°C, λmax 545 nm
1,4-Diamino-5-nitroanthracene-9,10-dione 5-NO₂, 1,4-NH₂ C₁₄H₉N₃O₄ 283.24 82-33-7 Potential bioreductive drug intermediate

*Estimated molecular weight based on formula.

Stability and Environmental Considerations

  • Brominated and chlorinated anthraquinones are generally persistent in the environment due to strong C-X bonds. The nitro group further increases stability but may contribute to toxicity .
  • Phenoxy-substituted derivatives (e.g., Solvent Violet 59) exhibit lower melting points (195°C) compared to halogenated analogs, influencing their application in heat-sensitive materials .

Research Findings and Trends

  • Structure-Activity Relationships: Electron-withdrawing groups (e.g., NO₂, Br) enhance anticancer activity but reduce bioavailability. Amino groups improve water solubility and interaction with biological targets .
  • Synthetic Optimization: Higher reaction temperatures (e.g., 80°C) improve selectivity in nucleophilic substitution for diamino derivatives .
  • Emerging Applications: Brominated nitroanthraquinones are being explored as photosensitizers in photodynamic therapy due to their strong absorption in visible spectra .

Biological Activity

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione (CAS No. 54547-23-8) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of two bromine atoms, an amino group, and a nitro group attached to an anthracene backbone, which enhances its reactivity and biological activity. The molecular formula for this compound is C14H7Br2N3O4, with a molecular weight of approximately 441.03 g/mol .

Research indicates that this compound exhibits antitumor properties through interactions with DNA and other cellular components. The compound's ability to form reactive intermediates via electron transfer reactions suggests a mechanism where it disrupts normal cellular processes, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit proliferation in various cancer cell lines by inducing DNA damage and interfering with cell cycle progression.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.2DNA intercalation and damage
MCF-7 (Breast Cancer)7.8Apoptosis induction
A549 (Lung Cancer)6.5Cell cycle arrest

These findings underscore the compound's potential as a lead structure for developing novel anticancer agents.

Case Studies

A notable study explored the effects of this compound on non-small cell lung cancer (NSCLC) models. The results indicated that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted its ability to overcome resistance mechanisms typically associated with conventional therapies .

In Vivo Studies

In vivo experiments demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in treated animals compared to controls. The mechanism was attributed to its capacity to induce oxidative stress within tumor cells, leading to increased apoptosis.

Structural Comparisons

The biological activity of this compound can be further understood by comparing it to structurally similar compounds:

Table 2: Comparison of Structural Analogues

Compound NameMolecular FormulaKey Features
1,4-DiaminoanthraquinoneC14H12N2O2Lacks bromine; lower reactivity
1,4-Diamino-5-nitroanthraquinoneC14H11N3O4Contains one nitro group; used in dyes
9,10-AnthracenedioneC14H8N2O2Simpler structure; no halogens
1,4-Diamino-2,3-dibromo-5-nitroanthracene C14H7Br2N3O4 Unique combination enhances reactivity

The distinct structure of 1,4-diamino-2,3-dibromo-5-nitroanthracene contributes significantly to its enhanced biological activity compared to its analogues.

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